Butyl 3-cyano-3-hydroxy-1-azabicyclo[2.2.2]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-cyano-3-hydroxy-1-azabicyclo[2.2.2]octane-2-carboxylate is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the azabicyclo family, known for their significant biological activities and applications in various fields such as drug discovery and synthetic chemistry .
Preparation Methods
The synthesis of Butyl 3-cyano-3-hydroxy-1-azabicyclo[2.2.2]octane-2-carboxylate typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure . Industrial production methods often rely on catalytic asymmetric reactions to achieve high enantiocontrol and yield .
Chemical Reactions Analysis
Butyl 3-cyano-3-hydroxy-1-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of amines or alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Butyl 3-cyano-3-hydroxy-1-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Butyl 3-cyano-3-hydroxy-1-azabicyclo[2.2.2]octane-2-carboxylate can be compared to other azabicyclo compounds, such as:
1-azabicyclo[2.2.2]octane: Known for its use in drug discovery and synthetic chemistry.
2-azabicyclo[3.2.1]octane: This compound is also used in drug discovery and has significant potential in the field of medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
butyl 3-cyano-3-hydroxy-1-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C13H20N2O3/c1-2-3-8-18-12(16)11-13(17,9-14)10-4-6-15(11)7-5-10/h10-11,17H,2-8H2,1H3 |
InChI Key |
NYHNBIBTPQVROL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1C(C2CCN1CC2)(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.